2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile
Overview
Description
2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile typically involves the following steps:
Nitration and Reduction: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Coupling Reaction: The amine is then coupled with 2-cyanobenzoyl chloride under basic conditions to form the desired product.
The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aromatic rings.
Scientific Research Applications
2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound is employed in studies investigating the effects of trifluoromethyl groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound is structurally similar but lacks the additional phenyl ring.
2-(Trifluoromethyl)aniline: Another related compound, which serves as a precursor in the synthesis of 2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a benzonitrile moiety, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its role in pharmaceutical synthesis highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)anilino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-6-2-4-8-13(11)19-12-7-3-1-5-10(12)9-18/h1-8,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGOGVICYNUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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